Cas no 1000342-36-8 (3-Amino-5-bromo-2-methylbenzonitrile)

3-Amino-5-bromo-2-methylbenzonitrile is a halogenated aromatic compound featuring an amino group and a nitrile functionality, making it a versatile intermediate in organic synthesis. Its bromine substituent enhances reactivity for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, while the electron-donating amino group and electron-withdrawing nitrile provide balanced electronic properties for further functionalization. The methyl group at the 2-position offers steric influence, potentially improving selectivity in targeted reactions. This compound is particularly useful in pharmaceutical and agrochemical research for constructing complex heterocycles or bioactive molecules. Its well-defined structure ensures consistent performance in synthetic applications.
3-Amino-5-bromo-2-methylbenzonitrile structure
1000342-36-8 structure
Product Name:3-Amino-5-bromo-2-methylbenzonitrile
CAS No:1000342-36-8
MF:C8H7BrN2
MW:211.058580636978
CID:840384
Update Time:2026-04-29

3-Amino-5-bromo-2-methylbenzonitrile Chemical and Physical Properties

Names and Identifiers

    • 3-Amino-5-bromo-2-methylbenzonitrile
    • 2-Amino-4-bromo-6-cyanotoluene
    • Inchi: InChI=1S/C8H7BrN2/c1-5-6(4-10)2-7(9)3-8(5)11/h2-3H,11H2,1H3
    • InChI Key: ZZNAEJYUARNYAX-UHFFFAOYSA-N
    • SMILES: CC1=C(C=C(C=C1C#N)Br)N

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0

3-Amino-5-bromo-2-methylbenzonitrile Pricemore >>

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Additional information on 3-Amino-5-bromo-2-methylbenzonitrile

Introduction to 3-Amino-5-bromo-2-methylbenzonitrile (CAS No. 1000342-36-8)

3-Amino-5-bromo-2-methylbenzonitrile, identified by the Chemical Abstracts Service Number (CAS No.) 1000342-36-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, featuring a benzonitrile core substituted with amino, bromo, and methyl groups, exhibits unique structural and chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules.

The molecular structure of 3-Amino-5-bromo-2-methylbenzonitrile consists of a benzene ring with a nitrile group (-CN) at the 2-position, an amino group (-NH₂) at the 3-position, and a bromine atom at the 5-position, along with a methyl group (-CH₃) at the 2-position. This arrangement imparts distinct reactivity patterns, making it a versatile building block for medicinal chemists and synthetic organic chemists. The presence of both electron-withdrawing (nitro and nitrile groups) and electron-donating (amino group) functionalities allows for diverse chemical transformations, including nucleophilic aromatic substitution, condensation reactions, and metal-catalyzed cross-coupling reactions.

In recent years, 3-Amino-5-bromo-2-methylbenzonitrile has been extensively studied for its potential applications in drug discovery and development. Its structural features are particularly attractive for designing small-molecule inhibitors targeting various biological pathways. For instance, the benzonitrile moiety is commonly found in pharmacophores that interact with enzymes and receptors, while the bromine substituent enhances lipophilicity and metabolic stability. These properties make it an ideal candidate for further derivatization to produce novel therapeutic agents.

One of the most compelling aspects of 3-Amino-5-bromo-2-methylbenzonitrile is its role in synthesizing kinase inhibitors, which are critical in treating cancers and inflammatory diseases. Researchers have leveraged its scaffold to develop compounds that selectively inhibit kinases involved in tumor growth and progression. For example, derivatives of this compound have shown promise in preclinical studies as inhibitors of tyrosine kinases, which play a pivotal role in signal transduction pathways dysregulated in many cancers. The ability to modify the amino and bromo substituents allows for fine-tuning of binding affinity and selectivity, which are crucial for developing effective drugs with minimal side effects.

Additionally, 3-Amino-5-bromo-2-methylbenzonitrile has been explored in the development of antimicrobial agents. The combination of amino and nitrile groups provides a rich platform for designing molecules that disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways. Recent studies have highlighted its derivatives as potent inhibitors of Gram-negative bacteria, which are increasingly resistant to conventional antibiotics. This underscores the compound's potential as a lead molecule in combating antibiotic-resistant infections.

The pharmaceutical industry has also shown interest in 3-Amino-5-bromo-2-methylbenzonitrile for its utility in developing central nervous system (CNS) drugs. The benzonitrile group is known to facilitate blood-brain barrier penetration, making it an attractive scaffold for neuroactive compounds. Researchers have synthesized analogs of this compound that exhibit antidepressant and anxiolytic properties in animal models. These findings suggest that further optimization could yield new treatments for neurological disorders such as depression and anxiety.

Synthetic methodologies involving 3-Amino-5-bromo-2-methylbenzonitrile have been refined to enhance efficiency and scalability. Modern techniques such as transition-metal-catalyzed cross-coupling reactions have enabled the introduction of diverse functional groups with high precision. For instance, palladium-catalyzed Suzuki-Miyaura couplings allow for the incorporation of aryl halides or boronic acids at specific positions on the benzene ring. Such advances have streamlined the synthesis of complex derivatives while maintaining high yields and purity.

The role of computational chemistry in designing derivatives of 3-Amino-5-bromo-2-methylbenzonitrile cannot be overstated. Molecular modeling techniques have been employed to predict binding affinities and optimize lead structures before experimental synthesis. This approach has significantly reduced the time required to identify promising candidates for further development. By integrating experimental data with computational predictions, researchers can rapidly screen large libraries of compounds and prioritize those with the highest therapeutic potential.

In conclusion,3-Amino-5-bromo-2-methylbenzonitrile (CAS No. 1000342-36-8) is a multifaceted compound with broad applications in pharmaceutical research. Its unique structural features make it an invaluable intermediate for synthesizing bioactive molecules targeting various diseases, including cancer, infectious diseases, and neurological disorders. With ongoing advancements in synthetic chemistry and computational methods,3-Amino-5-bromo-2-methylbenzonitrile continues to be a cornerstone in drug discovery efforts aimed at improving human health.

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